Ethyl 2-(azepan-2-ylidene)acetate

Description

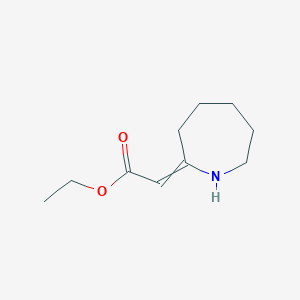

Ethyl 2-(azepan-2-ylidene)acetate is a cyclic enamine ester featuring a seven-membered azepane ring fused with an ylidene (CH=) group at the 2-position of the azepane, esterified with an ethyl group. This compound is part of a broader class of ylidene-containing esters that serve as versatile intermediates in organic synthesis. Its structure combines the conformational flexibility of a seven-membered ring with the electrophilic character of the ylidene moiety, making it useful in cycloaddition reactions and as a precursor for heterocyclic frameworks .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

ethyl 2-(azepan-2-ylidene)acetate |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3 |

InChI Key |

BRZCSNCXDNQBNN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C1CCCCCN1 |

Canonical SMILES |

CCOC(=O)C=C1CCCCCN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes Ethyl 2-(azepan-2-ylidene)acetate alongside analogous compounds based on key structural features, reactivity, and applications.

Cyclic Enamine Esters with Varying Ring Sizes

Key Insights :

- Ring Size Effects : Smaller rings (e.g., pyrrolidine in ) exhibit higher ring strain, enhancing reactivity in nucleophilic additions. The seven-membered azepane ring in the target compound offers reduced strain, favoring stability in prolonged reactions.

Ylidene-Containing Esters with Heterocyclic Cores

Key Insights :

- Electrophilicity: The cyano group in increases electron withdrawal, accelerating conjugate additions compared to the azepane derivative.

- Aromatic vs. Aliphatic Cores : Indole-based ylidene esters () participate in π-π stacking interactions, useful in crystal engineering, whereas aliphatic azepane derivatives are more suited for flexible ligand design.

Esters with Alpha-Keto or Hydrazinylidene Groups

Key Insights :

- Tautomerism: Alpha-keto esters like exhibit keto-enol equilibria, enabling diverse reactivity (e.g., enolate formation), absent in ylidene esters.

- Crystallographic Utility : Hydrazinylidene derivatives () are frequently analyzed via SHELX/WinGX software () due to their stable crystalline phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.